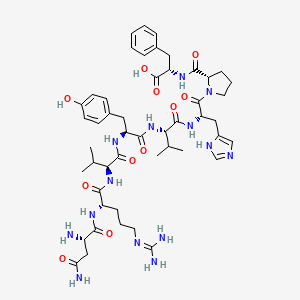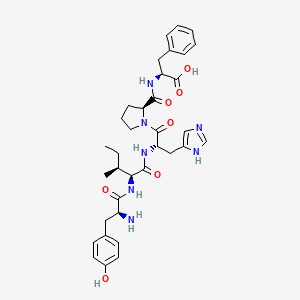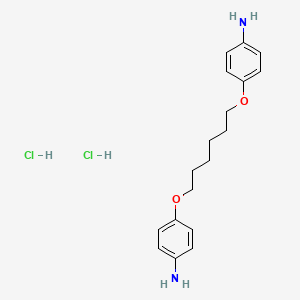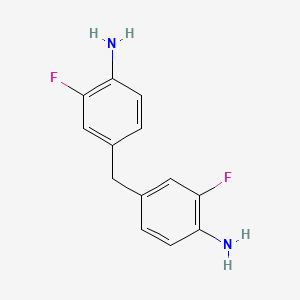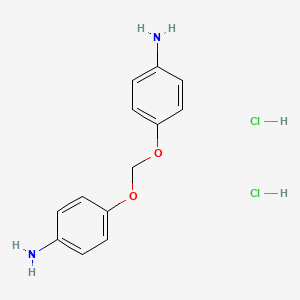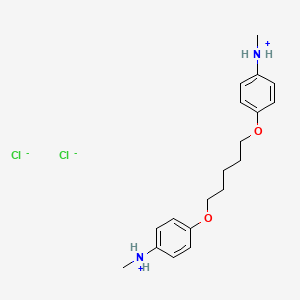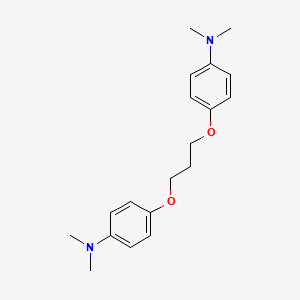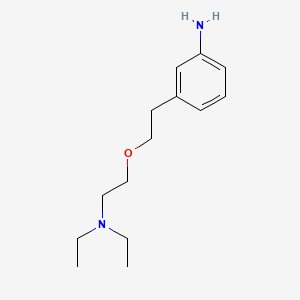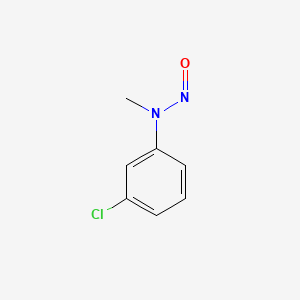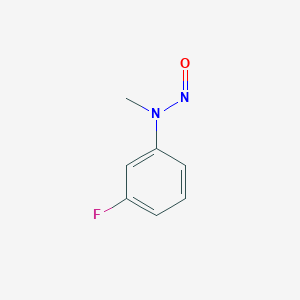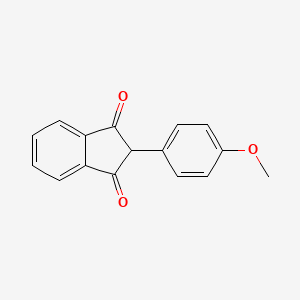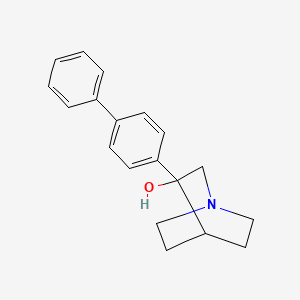
3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
Vue d'ensemble
Description
- Initialement synthétisé en 1878, il a gagné en importance dans les années 1950 après le retrait de l'analgésique chimiquement similaire phénacétine en raison de sa toxicité rénale.
- Aujourd'hui, PMID8709131C2a (+) est largement utilisé dans le monde entier, disponible en vente libre et constitue la première étape de l'échelle analgésique de l'OMS.
PMID8709131C2a (+): , également connu sous son nom préféré, est un composé dont le nom systématique IUPAC est ou . Sa formule chimique est .
Méthodes De Préparation
Voies de synthèse : Diverses approches synthétiques existent pour . Notamment, les méthodes vertes ont gagné en attention.
Production industrielle : Bien que les méthodes industrielles spécifiques ne soient pas largement documentées, le composé peut être synthétisé en utilisant des techniques de chimie organique établies.
Analyse Des Réactions Chimiques
Réactions : subit des réactions de substitution nucléophile et électrophile, similaires à celles des systèmes cycliques du benzène et de la pyridine.
Réactifs et conditions courants : Les réactions peuvent impliquer divers réactifs, tels que des acides, des bases et des agents oxydants. Les conditions détaillées dépendraient de la réaction spécifique.
Principaux produits : Les produits formés à partir de ces réactions peuvent varier, mais ils conservent souvent l'échafaudage de la quinoléine.
Applications de la recherche scientifique
Médecine : a été exploré pour son potentiel dans divers domaines thérapeutiques, notamment les activités anticancéreuses, antioxydantes, anti-inflammatoires, antipaludiques, anti-SARS-CoV-2 et antituberculeuses.
Chimie : Il sert de structure privilégiée dans les programmes de découverte de médicaments en raison de ses larges bio-réponses.
Industrie : Ses applications s'étendent à la chimie industrielle
Mécanisme d'action
- Malgré plus d'un siècle d'étude, le mécanisme exact reste insaisissable.
Mécanismes centraux :
Applications De Recherche Scientifique
Medicine: has been explored for its potential in various therapeutic areas, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities.
Chemistry: It serves as a privileged structure in drug discovery programs due to its broad bio-responses.
Mécanisme D'action
- Despite over a century of study, the exact mechanism remains elusive.
Central Mechanisms:
Comparaison Avec Des Composés Similaires
Unicité : Mettre en évidence ses caractéristiques distinctes par rapport aux composés similaires nécessiterait une analyse complète.
Composés similaires : Bien que je ne dispose pas d'informations spécifiques sur des composés similaires, explorer les dérivés de la quinoléine apparentés pourrait fournir des informations précieuses.
Propriétés
Formule moléculaire |
C19H21NO |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
3-(4-phenylphenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C19H21NO/c21-19(14-20-12-10-18(19)11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2 |
Clé InChI |
WPCQYFUQHBLGAX-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
SMILES canonique |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-(biphenyl-4-yl)-3-HQ 3-(biphenyl-4-yl)-3-hydroxyquinuclidine |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
